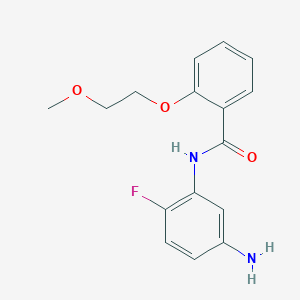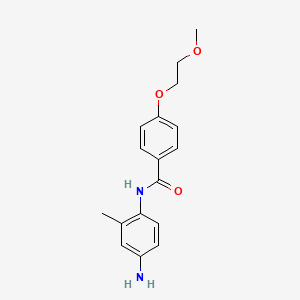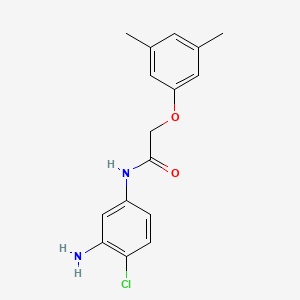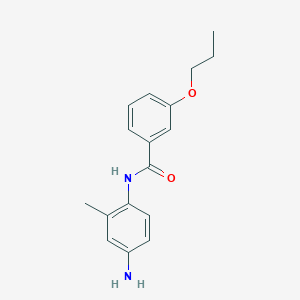
4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid
Vue d'ensemble
Description
4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative. It is a biochemical used for proteomics research . The molecular formula is C12H14N2O3 and the molecular weight is 234.25 g/mol .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The molecular structure of this compound is based on the benzimidazole core, with a methoxy group attached at the 5-position and a butanoic acid group attached at the 2-position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H14N2O3) and molecular weight (234.25 g/mol) .Applications De Recherche Scientifique
Choleretic Activity
- Research Finding: Some derivatives of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid exhibit significant choleretic activity, which in several cases surpasses the model compound and sometimes also exceeds that of dehydrocholic acid (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).
Anticancer Potential
- Research Finding: Novel derivatives of this compound have been synthesized, showing potential as chemotherapeutic agents, specifically in inducing cell death in leukemic cells (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).
Antibacterial and Antifungal Properties
- Research Finding: Certain derivatives of this compound demonstrated effective antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents (Vasić, Penjisevic, Novaković, Sukalovic, Andric, & Kostic-Rajacic, 2014).
α-Glucosidase Inhibition
- Research Finding: A series of this compound derivatives exhibited significant α-glucosidase inhibitory potential, suggesting potential applications in managing diabetes (Menteşe, Baltaş, & Emirik, 2020).
Corrosion Inhibition
- Research Finding: Benzimidazole derivatives, including this compound, have been studied for their effectiveness in inhibiting steel corrosion, indicating their potential use in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been known to exhibit potent antibacterial activities , suggesting that this compound may also target bacterial cells.
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, including disruption of bacterial cell wall synthesis .
Result of Action
Benzimidazole derivatives have been reported to exhibit antibacterial activities , suggesting that this compound may also have similar effects.
Propriétés
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARADTVSJJIALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)









![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)
![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)
